(+/-)-Isosteviol-d3
Description
Historical Context of Isosteviol (B191626) Research
The journey of isosteviol research began with the study of stevioside (B1681144), the sweet-tasting glycoside from the Stevia rebaudiana plant. In 1931, Bridel and Lavieille were the first to describe the acid-catalyzed hydrolysis of stevioside, which yielded isosteviol. mdpi.com However, it was Mosetling and Nes who first reported on isosteviol as a tetracyclic diterpenoid with a beyerane (B1241032) skeleton in 1955. mdpi.com Early investigations focused on elucidating its chemical structure, with significant contributions made towards understanding its absolute configuration. acs.org Over the years, research has expanded to explore the diverse biological activities of isosteviol and its derivatives, including its potential as an anticancer, antibacterial, and DNA polymerase and topoisomerase inhibitor. caymanchem.commdpi.commedchemexpress.com This extensive body of research has laid the groundwork for the development and utilization of modified analogs like (+/-)-Isosteviol-d3.
Rationale for Stable Isotope Labeling in Chemical Biology and Pharmaceutical Sciences Research
Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. musechem.comlucerna-chem.ch This methodology is of paramount importance in chemical biology and pharmaceutical sciences for several key reasons:
Tracing Metabolic Pathways: Labeled compounds act as tracers, allowing researchers to follow the metabolic fate of a molecule within a biological system. adesisinc.com This is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties. musechem.comnih.gov
Improving Pharmacokinetic Profiles: The substitution of hydrogen with deuterium can alter the metabolic rate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect. wikipedia.orgnih.gov This can result in a longer drug half-life and potentially improved therapeutic efficacy. wikipedia.org
Internal Standards in Analytical Chemistry: Deuterated compounds are widely used as internal standards in mass spectrometry-based quantitative analysis. ontosight.ai Their similar chemical behavior to the unlabeled analyte, coupled with their distinct mass, allows for precise and accurate quantification.
Elucidating Reaction Mechanisms: The kinetic isotope effect can be a valuable tool for studying the mechanisms of chemical and enzymatic reactions. wikipedia.org
Enhancing Analytical Precision: The use of stable isotopes significantly improves the accuracy of analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. adesisinc.com
The ability to track molecules and modify their metabolic properties without significantly altering their fundamental chemical structure makes stable isotope labeling an indispensable tool in modern drug discovery and development. musechem.comtandfonline.com
Overview of Deuterated Isosteviol Analogs in Contemporary Research Methodologies
The application of deuterium labeling to isosteviol, resulting in compounds like this compound, opens up new avenues for research. While specific published research focusing exclusively on this compound is limited, its utility can be inferred from the broader applications of deuterated compounds in scientific investigation.
Deuterated isosteviol analogs serve as critical tools in various research methodologies:
Metabolic Studies: this compound can be used to investigate the metabolic pathways of isosteviol in vitro and in vivo. By tracking the deuterated fragments, researchers can identify metabolites and understand how the compound is processed in biological systems.
Pharmacokinetic Analysis: The use of this compound as an internal standard in pharmacokinetic studies of isosteviol would allow for more accurate determination of its concentration in biological matrices over time.
Target Identification and Validation: In studies aimed at identifying the molecular targets of isosteviol, deuterated analogs can be used in conjunction with techniques like mass spectrometry-based proteomics to pinpoint protein interactions.
Drug Development: Should isosteviol or its derivatives be pursued as therapeutic agents, deuteration could be strategically employed to optimize their pharmacokinetic properties, potentially leading to a more favorable dosing regimen. nih.govresearchgate.net
The availability of labeled compounds like this compound is crucial for advancing our understanding of the biological effects of isosteviol and for the potential development of novel therapeutic agents based on its unique chemical scaffold. nih.govpharmaffiliates.com
Properties
Molecular Formula |
C₂₀H₂₇D₃O₃ |
|---|---|
Molecular Weight |
321.47 |
Synonyms |
(4α,8β,13β)-13-Methyl-16-oxo-17-norkauran-18-oic Acid-d3; (2S,4aR,4bS,8R,8aS,10aR)-Dodecahydro-2,4b,8-trimethyl-12-oxo-1H-2,10a-ethanophenanthrene-8-carboxylic Acid-d3; Isosteviol-d3; (-)-Isosteviol-d3; Ketoisostevic Acid-d3; NSC 231875-d3; |
Origin of Product |
United States |
Synthetic Methodologies and Deuterium Incorporation Strategies for +/ Isosteviol D3
Stereoselective Synthesis of Isosteviol (B191626) Scaffolds
The construction of the isosteviol scaffold, a tetracyclic diterpenoid with a characteristic ent-beyerane skeleton, can be accomplished through both total synthesis and semi-synthesis from readily available natural products. nih.gov The inherent chirality and rigid structure of the isosteviol core often allow for high stereoselectivity in subsequent chemical transformations. nih.gov
Total Synthesis Approaches to Isosteviol
The total synthesis of (±)-isosteviol has been achieved through multi-step sequences. One notable approach involves a manganese(III)-based oxidative quadruple free-radical cyclization. acs.org This strategy commenced with the synthesis of a tetraene precursor, which was then subjected to oxidative cyclization using Mn(OAc)₃·2H₂O and Cu(OAc)₂ to form the core tetracyclic structure. acs.org Subsequent chemical elaborations over several steps furnished (±)-isosteviol. acs.org Such total synthesis routes, while often lengthy, provide access to the racemic mixture of the natural product and offer flexibility for introducing isotopic labels at various positions by using appropriately substituted starting materials. nih.govorganicchemistrydata.org
Semi-synthetic Derivatization from Natural Precursors
A more common and economically viable approach to obtaining the isosteviol scaffold is through the semi-synthetic modification of natural precursors, most notably stevioside (B1681144), which is abundantly found in the leaves of the Stevia rebaudiana plant. nih.govnih.gov Acid-catalyzed hydrolysis and rearrangement of stevioside leads to the formation of isosteviol. nih.govmdpi.com This process involves the cleavage of the glycosidic bonds and a Wagner-Meerwein rearrangement of the resulting steviol (B1681142). google.com This semi-synthetic route provides a readily available source of the isosteviol core, which can then be subjected to further chemical modifications and deuterium (B1214612) labeling. nih.govmdpi.comresearchgate.net The reactive keto group in the D-ring of isosteviol is a primary target for various chemical transformations. nih.govmdpi.com
Targeted Deuterium Labeling Techniques for Isosteviol Analogs
The introduction of deuterium into the isosteviol framework to produce analogs like (+/-)-Isosteviol-d3 requires specific labeling techniques. These methods aim to replace hydrogen atoms with deuterium at desired positions with high efficiency and regioselectivity.
Methods for Selective Deuteration at Specific Positions
Selective deuteration of organic molecules can be challenging, often requiring conditions that are tolerant of various functional groups. rsc.org For compounds like isosteviol, metal-catalyzed hydrogen isotope exchange (HIE) reactions are a powerful tool. researchgate.netrsc.org Catalysts based on metals such as palladium, iridium, and ruthenium have been effectively used for the deuteration of C-H bonds. mdpi.comuni-rostock.dethieme-connect.de For instance, palladium-catalyzed Br/D exchange reactions using a deuterium anion source can introduce deuterium at specific aryl positions with high incorporation efficiency. rsc.org Copper-catalyzed methods have also been developed for the site-specific and degree-controlled deacylative deuteration of alkyl groups using D₂O as the deuterium source. nih.gov Photocatalytic methods using organic photocatalysts and D₂O offer highly regioselective deuteration of α-thio C(sp³)-H bonds. chemrxiv.org
Deuterium Exchange Reactions in Isosteviol Synthesis
Hydrogen-deuterium exchange (H/D exchange) is a fundamental process for introducing deuterium into a molecule. mdpi.com This can be achieved under acidic, basic, or metal-catalyzed conditions using a deuterium source like deuterium oxide (D₂O). mdpi.com For a molecule like isosteviol, H/D exchange reactions can be employed to label specific positions. For example, exchange reactions can occur at carbon centers adjacent to carbonyl groups or at other activated C-H bonds. mdpi.com The efficiency of these exchange reactions can be influenced by factors such as temperature, pH, and the choice of catalyst. nih.govmdpi.com In some cases, microwave irradiation or sonication has been used to improve deuterium incorporation, although care must be taken to avoid side reactions like epimerization. mdpi.com
Optimization of Deuterium Incorporation Efficiency and Regioselectivity
Achieving high levels of deuterium incorporation at specific sites is crucial for the synthesis of isotopically pure labeled compounds. nih.gov The optimization of these reactions involves careful selection of catalysts, solvents, temperature, and the deuterium source. marquette.eduorganic-chemistry.org For metal-catalyzed HIE, the choice of directing groups on the substrate can play a critical role in achieving high regioselectivity. uni-rostock.dethieme-connect.de The use of an excess of the deuterium source, such as D₂O, can help drive the equilibrium towards the deuterated product. uni-rostock.de Furthermore, the development of novel catalytic systems, including those based on earth-abundant metals like manganese, is expanding the toolkit for selective deuteration. uni-rostock.de The reaction conditions must be carefully controlled to prevent over-deuteration or deuteration at undesired positions, which can be a challenge in complex molecules. nih.govmarquette.edu
Purification and Isotopic Purity Assessment Methodologies for this compound
Following the synthesis and deuterium incorporation into the isosteviol scaffold, rigorous purification and subsequent assessment of isotopic purity are paramount to ensure the quality of this compound for its intended applications, particularly as an internal standard in mass spectrometry-based quantitative analyses. rsc.org The methodologies employed for these critical steps are multifaceted, often involving a combination of chromatographic techniques for purification and sophisticated analytical methods for the determination of isotopic enrichment.
Purification Methodologies
The purification of crude this compound from a reaction mixture is typically achieved through various forms of chromatography. khanacademy.orgcolumn-chromatography.com These techniques separate the target deuterated compound from unreacted starting materials, non-deuterated isosteviol, and other reaction byproducts based on the differential interactions of these components with the stationary and mobile phases. metwarebio.com
Commonly employed chromatographic techniques include:
Column Chromatography: This is a fundamental and widely used technique for the purification of organic compounds. column-chromatography.com In the context of isosteviol derivatives, silica (B1680970) gel is often used as the stationary phase. nih.gov The crude product is loaded onto the column, and a solvent system (mobile phase), typically a mixture of non-polar and polar solvents like chloroform (B151607) and methanol, is passed through the column. nih.gov The separation is based on the polarity of the molecules; different components of the mixture travel through the column at different rates, allowing for their separation and collection in fractions. khanacademy.org
Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. khanacademy.orgjsmcentral.org A small spot of the reaction mixture is applied to a plate coated with a thin layer of an adsorbent, such as silica. khanacademy.org The plate is then placed in a chamber with a solvent, which moves up the plate by capillary action, separating the components of the mixture. khanacademy.org
High-Performance Liquid Chromatography (HPLC): For achieving higher purity, preparative HPLC is often employed. jsmcentral.org This technique uses high pressure to force the solvent through a column packed with smaller particles, leading to a much higher resolution of the components. rotachrom.com Both normal-phase and reverse-phase HPLC can be utilized, where the selection of the stationary and mobile phases depends on the polarity of the compounds to be separated. jsmcentral.org
Isotopic Purity Assessment Methodologies
Once purified, the critical step is to determine the isotopic purity of this compound. This involves quantifying the percentage of molecules that have been successfully labeled with three deuterium atoms and identifying the presence of any un-labeled (d0) or partially labeled (d1, d2) species. The primary techniques for this assessment are mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining isotopic enrichment. rsc.org By analyzing the mass-to-charge ratio of the ions, MS can distinguish between molecules with different numbers of deuterium atoms. almacgroup.com Techniques like electrospray ionization (ESI) are often coupled with mass spectrometry (LC-MS) to analyze the purified fractions. rsc.orgstackexchange.com The process generally involves:
Full Scan MS Analysis: Acquiring a full scan mass spectrum of the purified sample. rsc.org
Extracted Ion Chromatogram (EIC): Generating EICs for the theoretical masses of the unlabeled (M), d1 (M+1), d2 (M+2), and d3 (M+3) versions of isosteviol. almacgroup.com
Integration and Calculation: Integrating the peak areas of each EIC. The isotopic purity is then calculated by determining the relative abundance of the d3 peak compared to the sum of all isotopic peaks. almacgroup.com It is crucial to correct for the natural isotopic abundance of carbon-13 and other elements present in the molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR (proton NMR), is instrumental in confirming the positions of the deuterium labels and assessing isotopic purity. rsc.org By comparing the ¹H NMR spectrum of the deuterated compound with that of the unlabeled standard, the absence or reduction in the intensity of signals corresponding to the deuterated positions can be observed. rsc.org Quantitative NMR (qNMR) can also be employed to determine the level of deuteration with high accuracy. rsc.org
The combination of these purification and analytical techniques ensures the production of high-purity this compound with a well-defined isotopic enrichment, which is essential for its use as a reliable internal standard in research. rsc.org
Advanced Analytical Methodologies Employing +/ Isosteviol D3 As a Stable Isotope Internal Standard
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
LC-MS/MS has become the preferred technique for the determination of isosteviol (B191626) in various biological samples due to its high sensitivity and specificity. researchgate.netnih.gov The use of a stable isotope-labeled internal standard like (+/-)-Isosteviol-d3 is crucial for achieving accurate and precise quantification by compensating for variations in sample preparation and instrumental analysis. researchgate.net
Effective chromatographic separation is fundamental to a reliable LC-MS/MS assay, ensuring that isosteviol and its metabolites are resolved from endogenous matrix components that could interfere with ionization. Reversed-phase chromatography is commonly employed for the separation of isosteviol and its derivatives.
Method development often involves the use of C18 columns with gradient elution. researchgate.netmdpi.com For instance, a method for separating stevioside (B1681144) metabolites, including isosteviol, utilized a reversed-phase C18 Nova-Pack column with a water/acetonitrile (B52724) gradient. researchgate.net Another approach employed a Phenomenex Synergi Fusion reversed-phase column with a gradient mobile phase of acetonitrile and 20 mM ammonium (B1175870) acetate. nih.gov The optimization of mobile phase composition, including pH and organic modifier, is critical for achieving good peak shape and resolution. chromatographyonline.com For example, the use of 0.05% formic acid in both water and acetonitrile has been shown to provide optimal ionization conditions in negative mode for related compounds. researchgate.net The goal is to achieve a balance between retention, resolution, and analysis time. A complete chromatographic resolution is not always mandatory if co-eluting peaks can be distinguished by their different mass-to-charge ratios in the mass spectrometer. researchgate.net
Table 1: Exemplary Chromatographic Conditions for Isosteviol Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Phenomenex Synergi 2µ Fusion RP (50 mm x 2.0 mm) nih.gov | Reversed-phase C18 Nova-Pack researchgate.net |
| Mobile Phase A | 20mM Ammonium Acetate, pH 6.5 nih.gov | Water researchgate.net |
| Mobile Phase B | Acetonitrile nih.gov | Acetonitrile researchgate.net |
| Gradient | 20% B to 80% B in 7 min nih.gov | Gradient elution researchgate.net |
| Flow Rate | Not specified | Not specified |
| Retention Time | 9.2 min nih.gov | Not specified |
| This table provides an interactive overview of typical chromatographic parameters used in the analysis of isosteviol. |
The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.net This involves monitoring a specific precursor ion to product ion transition for both the analyte (isosteviol) and the internal standard (this compound).
For isosteviol, a common transition monitored in negative ion mode is m/z 317.1 → 317.1, while another study reported a transition of m/z 319.4 → 273.4 in positive ion mode. researchgate.netnih.gov In negative mode, isosteviol can lose a CO2 molecule, leading to the transition m/z 317 → 273. researchgate.net The deuterated internal standard, this compound, would be expected to have a precursor ion with a mass-to-charge ratio three units higher than that of isosteviol. The fragmentation pattern is generally assumed to be identical, resulting in a product ion that may or may not retain the deuterium (B1214612) labels, depending on the fragmentation pathway. The optimization of MS parameters such as collision energy and cone voltage is performed for each analyte and its deuterated analog to achieve the best signal response. frontiersin.org
Table 2: Illustrative Mass Spectrometric Transitions for Isosteviol
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Isosteviol | Negative | 317.1 | 317.1 | nih.gov |
| Isosteviol | Positive | 319.4 | 273.4 | researchgate.net |
| Isosteviol | Negative | 317 | 273 | researchgate.net |
| This interactive table showcases various mass spectrometric transitions used for the detection of isosteviol. |
Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting components from the sample matrix, are a significant concern in LC-MS/MS analysis. nih.govpsu.edu These effects can lead to inaccurate and imprecise results. psu.edu The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. researchgate.net Since the deuterated standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects, allowing for accurate correction of the analyte signal. libretexts.org
Calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. libretexts.orgchromatographyonline.com This ratio-based calibration strategy effectively mitigates variability introduced during sample preparation and injection, as well as ionization suppression or enhancement. masontechnology.ie Validation of the method should include a thorough assessment of matrix effects to ensure the reliability of the data. mdpi.com Studies have shown that with the use of a deuterated internal standard, matrix effects for isosteviol analysis can be non-significant, with coefficients of variation typically below 15%. researchgate.netnih.gov
Mass Spectrometric Parameters for Deuterated and Non-Deuterated Analogs [2, 15, 18]
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Isosteviol Research
While LC-MS/MS is more common for the analysis of isosteviol, GC-MS can also be employed. Isosteviol has been identified in plant extracts using GC-MS, with a reported retention time of 35.903 minutes in one study. researchgate.net Another study identified the methyl ester of isosteviol with a retention time of 32.32 minutes under GC-MS conditions. researchgate.net For GC-MS analysis, derivatization of isosteviol is often necessary to increase its volatility and thermal stability. The use of this compound as an internal standard in GC-MS would follow the same principles as in LC-MS/MS, providing a reliable means of quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Confirmation of Deuterated Sites
¹H NMR spectra would show a decrease in the integration of signals corresponding to the protons that have been replaced by deuterium. ²H NMR would directly detect the deuterium nuclei, confirming their positions in the molecule. ¹³C NMR spectra would also be affected by the presence of deuterium, with carbon signals coupled to deuterium appearing as multiplets and potentially shifting slightly upfield. For isosteviol itself, detailed NMR studies have been conducted, providing a basis for comparison. mdpi.com
Advanced Spectroscopic Techniques for Characterization of Isosteviol-d3 (e.g., IR, Raman, CD)
Other spectroscopic techniques are valuable for the comprehensive characterization of isosteviol and its deuterated analog.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of isosteviol shows characteristic absorption bands for the carboxylic acid and ketone functionalities. kpfu.ruscirp.org For instance, a carbonyl group corresponding to the saturated ketone at the C-16 position has been observed. scirp.org The introduction of deuterium in this compound would lead to subtle shifts in the IR spectrum, particularly in the C-D stretching and bending regions.
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR. It has been used to analyze steviol (B1681142) glycosides and could be applied to characterize isosteviol-d3. researchgate.netnih.gov
Quality Control and Reference Standard Development for Deuterated Isosteviol
The reliability of quantitative analytical methods heavily relies on the quality and characterization of the internal standards used. For deuterated compounds like this compound, rigorous quality control (QC) and the development of certified reference standards are paramount to ensure accuracy and reproducibility in analytical measurements. researchgate.net This involves a comprehensive assessment of purity, isotopic distribution, stability, and proper certification, often following guidelines from internationally recognized bodies like ISO. european-accreditation.orglgcstandards.com
The development of a deuterated internal standard, such as this compound, as a Certified Reference Material (CRM) is a meticulous process. sigmaaldrich.comusp.org It typically begins with the identification of a need for such a standard in analytical, clinical, or research laboratories. usp.org The process involves the procurement of high-purity candidate material and a collaborative study to characterize it thoroughly. usp.org
Key quality control parameters for deuterated standards include:
Purity Assessment: The chemical purity of the deuterated standard is a critical parameter. Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to identify and quantify any impurities. researchgate.netscispace.com For instance, in the quality control of steviol glycosides, HPLC methods have been developed to separate and quantify various related compounds. researchgate.netscispace.com The purity is often calculated from multiple HPLC analyses, with a high level of confidence. lgcstandards.com
Isotopic Purity and Distribution: Mass spectrometry is the primary technique to determine the isotopic purity and the distribution of deuterated isotopomers. lgcstandards.com It is crucial to assess the percentage of the desired deuterated molecule (e.g., d3) and quantify the presence of other isotopic variants (d0, d1, d2, etc.). lgcstandards.com For example, a certificate of analysis for a deuterated standard might specify the percentage of d0/d5, d1/d5, and so on. lgcstandards.com The potential for deuterium-hydrogen exchange, which can compromise the accuracy of results, is a significant consideration. waters.comsigmaaldrich.com This exchange can lead to the formation of the non-labeled analyte, creating a false positive, or cause instability in the internal standard signal, leading to erroneous quantification. sigmaaldrich.com
Stability Studies: The stability of the deuterated internal standard under various storage and handling conditions must be evaluated. european-accreditation.orgwaters.com This includes assessing its stability in different solvents and matrices over time. researchgate.netwaters.com Problems with the stability of deuterium-labeled internal standards have been reported, which can render them unsuitable for quantitative methods if not properly characterized. waters.com Certificates of analysis for reference materials typically provide a retest date, which is determined based on stability studies. lgcstandards.comiaea.org
Certification and Documentation: Certified Reference Materials are accompanied by a certificate of analysis that details the characterization process and provides certified values for purity and other relevant properties. lgcstandards.comsigmaaldrich.comsigmaaldrich.com This documentation ensures traceability and provides users with the necessary information to use the standard correctly. sigmaaldrich.com The production and certification of these standards often adhere to ISO 17034 and ISO/IEC 17025 standards. sigmaaldrich.comsigmaaldrich.com
The development of high-purity reference materials is crucial for the accurate quantification of steviol glycosides and their derivatives. google.comgoogle.com For example, processes have been developed to produce rebaudioside D2 with a purity greater than 95%. google.com Similarly, NMR and LC-MS techniques are used for the identification and quantification of major steviol glycosides in purified extracts, highlighting the analytical rigor required in this field. google.comresearchgate.net
Interactive Data Table: Key Quality Control Parameters for Deuterated Internal Standards.
| Parameter | Analytical Technique(s) | Purpose | Potential Issues |
|---|---|---|---|
| Chemical Purity | HPLC, LC-MS | To quantify the percentage of the desired compound and identify impurities. | Co-eluting impurities can interfere with quantification. |
| Isotopic Purity | Mass Spectrometry (MS) | To determine the distribution of deuterated isotopomers (e.g., d0, d1, d2, d3). | Presence of significant amounts of non-labeled (d0) or other isotopomers can affect accuracy. |
| Isotopic Stability | LC-MS | To assess the potential for deuterium-hydrogen exchange over time and under different conditions. | Back-exchange of deuterium for hydrogen can lead to inaccurate quantification. waters.comsigmaaldrich.com |
| Concentration | qNMR, Gravimetric analysis | To accurately determine the concentration of the standard in solution. | Inaccurate concentration assignment leads to systematic errors in quantification. |
| Homogeneity | HPLC, LC-MS | To ensure that the reference material is uniform throughout the batch. european-accreditation.org | Lack of homogeneity can lead to variable results between different aliquots. |
| Stability | HPLC, LC-MS | To establish storage conditions and shelf-life. european-accreditation.org | Degradation of the standard over time can lead to underestimation of the analyte. |
The use of a well-characterized and certified this compound reference standard is essential for the validity of analytical methods that employ it as an internal standard. The rigorous quality control measures and the development process ensure that the standard is fit for its intended purpose in advanced analytical methodologies.
Mechanistic Investigations of Isosteviol Biotransformation Pathways Utilizing Deuterated Analogs
In Vitro Metabolic Stability and Metabolite Identification Studies in Microsomal Systems (Non-Human Origin)researchgate.net
In vitro metabolic stability assays are fundamental in early-stage drug discovery to predict the hepatic clearance of a compound. nih.gov These studies typically utilize subcellular fractions like liver microsomes, which are rich in drug-metabolizing enzymes. The use of deuterated analogs in these systems can help to pinpoint specific metabolic soft spots on a molecule.
Specifically, rat liver fractions have been shown to generate mono-hydroxy-isosteviol, dihydroxy-isosteviol, and dihydroisosteviol (B1259458). nih.govox.ac.uk The formation of hydroxylated metabolites suggests the involvement of oxidative enzymes, likely from the cytochrome P450 superfamily. The presence of dihydroisosteviol points towards the activity of reductase enzymes.
The use of a deuterated analog like "(+/-)-Isosteviol-d3" in these assays would be highly informative. If deuterium (B1214612) were placed at a site of hydroxylation, a slower rate of formation for the corresponding hydroxylated metabolite would be expected compared to the non-deuterated compound. This would confirm the exact location of metabolic oxidation.
Table 1: Metabolites of Isosteviol (B191626) Identified in Non-Human Hepatic Microsomal Studies
| Parent Compound | Microsomal System | Identified Metabolites | Metabolic Pathway | Reference(s) |
| Isosteviol | Rat Liver Fractions | Mono-hydroxy-isosteviol | Oxidation | ox.ac.uk, nih.gov |
| Isosteviol | Rat Liver Fractions | Dihydroxy-isosteviol | Oxidation | ox.ac.uk, nih.gov |
| Isosteviol | Rat Liver Fractions | Dihydroisosteviol | Reduction | ox.ac.uk, nih.gov |
| Isosteviol | Rat Liver Fractions | Isosteviol acyl-β-D-glucuronide | Glucuronidation | ox.ac.uk, nih.gov |
The gut microbiota plays a significant role in the metabolism of many xenobiotics, including diterpenoids related to isosteviol. Steviol (B1681142) glycosides, the parent compounds from the Stevia rebaudiana plant, are not absorbed in the upper gastrointestinal tract but are hydrolyzed by gut bacteria in the colon to form steviol. mdpi.comnih.gov Specifically, bacteria from the Bacteroides genus are primarily responsible for this hydrolysis via their β-glucosidase activity. researchgate.netnih.gov Steviol can then be absorbed, or in acidic conditions, undergo rearrangement to form the more stable isosteviol. ebi.ac.uk
Furthermore, various microbial species, particularly fungi, are known to extensively metabolize isosteviol. These biotransformations serve as valuable models for predicting mammalian metabolism and for generating novel, potentially bioactive compounds. researchgate.net Fungi such as Aspergillus niger, Penicillium chrysogenum, Rhizopus arrhizus, and various Cunninghamella species transform isosteviol primarily through hydroxylation at various positions on the diterpene skeleton. researchgate.netresearchgate.net
Introducing "this compound" into these microbial cultures could elucidate the enzymatic mechanisms of these fungi. A slowdown in the formation of a specific hydroxylated metabolite would pinpoint the site of enzymatic attack and provide insights into the regio- and stereoselectivity of the fungal enzymes.
Table 2: Metabolites of Isosteviol from Intestinal Microbial Biotransformation Studies
| Microbial Species | Identified Metabolites | Metabolic Pathway | Reference(s) |
| Cunninghamella species | ent-7α-hydroxy-16-ketobeyeran-19-oic acid | Hydroxylation | researchgate.net |
| Cunninghamella species | ent-11α,12α-dihydroxy-16-ketobeyeran-19-oic acid | Hydroxylation | researchgate.net |
| Cunninghamella species | ent-12α,15α-dihydroxy-16-ketobeyeran-19-oic acid | Hydroxylation | researchgate.net |
| Aspergillus niger | ent-7α-hydroxy-16-ketobeyeran-19-oic acid | Hydroxylation | researchgate.net |
| Penicillium chrysogenum | ent-17-hydroxy-16-ketobeyeran-19-oic acid | Hydroxylation | researchgate.net |
| Rhizopus arrhizus | ent-7α-hydroxy-16-ketobeyeran-19-oic acid | Hydroxylation | researchgate.net |
Hepatic Microsomal Metabolism Studies (Non-Human Origin)
Enzyme Kinetics and Reaction Mechanism Elucidation with Deuterated Isosteviol Substratesresearchgate.net
Enzyme kinetics studies measure the rates of enzyme-catalyzed reactions and how these rates change in response to varying substrate concentrations. youtube.com When a deuterated substrate is used, a change in the reaction rate (the KIE) can reveal whether C-H bond breaking is a slow, rate-limiting step in the enzymatic mechanism. youtube.comwikipedia.org This information is critical for understanding how an enzyme functions.
Cytochrome P450 enzymes are a major family of enzymes responsible for Phase I metabolism, typically involving oxidation reactions like hydroxylation. openeducationalberta.ca Studies with human and rat liver microsomes suggest that CYP-mediated metabolism is a minor pathway for isosteviol clearance, as the compound was largely stable in incubations supplemented only with the CYP cofactor NADPH. nih.gov However, the formation of hydroxylated metabolites in both microsomal and microbial systems points to some level of CYP or other monooxygenase activity. nih.govox.ac.ukresearchgate.net The enzymes responsible for the extensive hydroxylation in filamentous fungi are thought to be cytochrome P450 monooxygenases. researchgate.net
Investigating this pathway with "this compound" would be a classic application of the KIE. By placing deuterium at potential sites of oxidation, researchers could determine if C-H bond abstraction by the P450 enzyme is the rate-determining step of the hydroxylation reaction. A significant KIE (where the rate for the hydrogen-containing compound is faster than for the deuterium-containing one) would provide strong evidence for this mechanism. wikipedia.org
Phase II conjugation reactions, such as glucuronidation and sulfation, are crucial for increasing the water solubility of metabolites and facilitating their excretion. For isosteviol, glucuronidation is the dominant metabolic pathway in both rats and humans. ox.ac.ukresearchgate.net In vitro studies using UDPGA-supplemented human liver microsomes showed a rapid depletion of isosteviol, with a calculated half-life of 24.9 minutes. nih.gov The primary metabolite formed is isosteviol acyl-β-D-glucuronide, where glucuronic acid is attached to the carboxylic acid group of isosteviol. nih.govox.ac.uk
While sulfation is a common competing pathway for many phenolic compounds, it appears to be a minor route for isosteviol compared to the highly efficient glucuronidation process. The use of deuterated analogs to probe conjugation reactions is less common than for oxidative metabolism because C-H bond cleavage is not typically the rate-limiting step. However, subtle secondary isotope effects can sometimes be observed, providing finer details about the transition state of the enzyme-substrate complex during the conjugation process.
Evidence for both reductase and oxidase activity in the metabolism of isosteviol exists. The identification of dihydroisosteviol as a metabolite in rat liver fractions clearly indicates the action of one or more reductase enzymes, which catalyze the reduction of the ketone group at C-16. nih.govox.ac.uk
Conversely, oxidase activity is evident from the formation of numerous hydroxylated metabolites, particularly in microbial biotransformation studies. researchgate.net Fungal monooxygenases are responsible for this oxidative functionalization. In a study on isosteviol's derivative, isosteviol lactone, inhibitory effects on mitochondrial enzymes such as NADH oxidase and succinate (B1194679) oxidase were observed in rat liver, indicating an interaction with cellular oxidative machinery.
The use of "this compound" could help to dissect these pathways. For example, deuterium substitution near the C-16 ketone might reveal a secondary KIE, offering clues about the mechanism of the reductase enzyme. For oxidases, as with CYP enzymes, deuterium substitution at the site of attack would be expected to slow the reaction, confirming the metabolic site and the rate-limiting nature of the C-H bond cleavage step.
Glucuronidation and Sulfation Pathway Investigations
Application of Deuterated Isosteviol in Metabolic Flux Analysis in Cell Culture Modelsresearchgate.netnih.gov
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing an isotopically labeled substrate into a biological system, such as a cell culture, researchers can trace the path of the isotopic label as it is incorporated into various downstream metabolites. mdpi.comnih.gov This technique provides a detailed snapshot of the activity of metabolic pathways under specific conditions. While carbon-13 (¹³C) is a commonly used isotope for these studies, deuterium (²H) labeled compounds, such as this compound, serve as valuable probes for tracking metabolic transformations. nih.govrsc.orgcreative-proteomics.com
The application of this compound in MFA within cell culture models, for instance in human liver cell lines (e.g., HepG2) or cardiomyocyte cell lines (e.g., H9c2) where isosteviol's effects have been studied, allows for precise tracking of its biotransformation. nih.govresearchgate.netnih.gov In a typical experiment, the deuterated isosteviol is introduced into the cell culture medium. nih.gov As the cells metabolize the compound, the deuterium atoms are retained on the molecular backbone, unless they are at a position of enzymatic attack that involves hydrogen abstraction.
Using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which can separate metabolites and detect minute differences in mass, researchers can identify and quantify the deuterated metabolites. nih.govresearchgate.netsilantes.com This enables the measurement of the rate of formation of key isosteviol metabolites, such as its primary human metabolite, isosteviol acyl-β-D-glucuronide, as well as hydroxylated and other modified forms. researchgate.net The measured distribution and concentration of these deuterated products over time allow for the calculation of the flux through each specific biotransformation pathway. nih.govisotope.com
While deuterium is a versatile tracer, its use in MFA requires careful consideration of the kinetic isotope effect (KIE), as the difference in mass between hydrogen and deuterium can be substantial enough to alter reaction rates, a factor that is less pronounced with ¹³C tracers. nih.gov
Table 1: Hypothetical Metabolic Flux Data from this compound in a Human Hepatocyte Cell Culture Model
This interactive table illustrates the type of data that could be generated from an MFA study. It shows the changing concentrations of deuterated isosteviol and its key metabolites over a 24-hour period following introduction to a cell culture.
| Time (Hours) | This compound (µM) | Isosteviol-d2-acyl-β-D-glucuronide (µM) | Mono-hydroxy-isosteviol-d2 (µM) |
| 0 | 10.00 | 0.00 | 0.00 |
| 2 | 8.50 | 1.25 | 0.25 |
| 6 | 5.20 | 4.10 | 0.70 |
| 12 | 2.10 | 6.50 | 1.40 |
| 24 | 0.50 | 7.80 | 1.70 |
Isotope Effects in Isosteviol Metabolic Researchnih.govnih.gov
The substitution of hydrogen with its heavier, stable isotope deuterium is a critical tool in mechanistic biochemistry, primarily due to the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when a hydrogen atom in a reactant is replaced with a deuterium atom. portico.org The carbon-deuterium (C-D) bond has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. portico.orgnih.gov Consequently, if the cleavage of this bond is the rate-limiting step of a reaction, the reaction will proceed more slowly for the deuterated molecule. portico.orgnih.gov
In the context of isosteviol metabolic research, the deuterium KIE is instrumental for elucidating the mechanisms of its biotransformation. Isosteviol undergoes Phase I metabolism, such as hydroxylation reactions often catalyzed by Cytochrome P450 (CYP) enzymes, which involve the cleavage of a C-H bond. nih.govnih.gov By strategically placing a deuterium atom at a potential site of metabolism on the isosteviol molecule, researchers can probe the mechanism of these enzymes. If the rate of formation of a hydroxylated metabolite is significantly slower for the deuterated analog compared to the non-deuterated isosteviol, it provides strong evidence that C-H bond cleavage is a rate-limiting or partially rate-limiting step in that specific metabolic pathway. nih.govnih.gov
Furthermore, the KIE can induce a phenomenon known as "metabolic shunting." portico.orgnih.govjuniperpublishers.com If one metabolic pathway is slowed by deuteration, the substrate may be diverted down alternative, competing metabolic routes. For example, if hydroxylation at a specific carbon is hindered by a KIE, a greater proportion of the this compound may be metabolized via glucuronidation (a Phase II reaction that typically does not involve C-H bond cleavage) or hydroxylation at a different, non-deuterated position. juniperpublishers.comresearchgate.net Observing this shift in the metabolite profile provides valuable information about the hierarchy and interplay of the different enzymatic pathways responsible for isosteviol clearance. juniperpublishers.comresearchgate.net
Table 2: Illustrative Comparison of In Vitro Metabolic Rates for Isosteviol vs. This compound
This interactive table provides a hypothetical comparison of the rates of formation for major metabolites of isosteviol and its deuterated analog in a liver microsome assay. The data illustrates a primary KIE on hydroxylation and subsequent metabolic shunting towards glucuronidation.
| Compound | Rate of Hydroxylation (pmol/min/mg protein) | Rate of Glucuronidation (pmol/min/mg protein) | KIE (kH/kD) for Hydroxylation |
| Isosteviol | 150 | 350 | N/A |
| This compound | 30 | 450 | 5.0 |
Elucidation of Isosteviol Biosynthetic Pathways and Metabolic Engineering Research
Identification and Characterization of Enzymes Involved in Isosteviol (B191626) Biosynthesis in Plantswikipedia.org
The biosynthesis of steviol (B1681142) occurs in the green tissues of Stevia rebaudiana and shares its initial steps with the gibberellin (GA) pathway, a class of essential plant hormones. nih.govresearchgate.net The entire process begins in the plastids via the non-mevalonate pathway (MEP pathway), which produces the fundamental five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgresearchgate.net These precursors are condensed to form the 20-carbon molecule geranylgeranyl diphosphate (B83284) (GGDP), the common entry point for all diterpenoid synthesis. rsc.orgdergipark.org.tr
The conversion of the linear GGDP molecule into the tetracyclic diterpene skeleton is a critical phase catalyzed by two distinct classes of diterpene synthases:
ent-Copalyl Diphosphate Synthase (CPS): This enzyme initiates the cyclization of GGDP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). nih.govmdpi.com
ent-Kaurene (B36324) Synthase (KS): Following the action of CPS, KS catalyzes a second cyclization reaction, converting ent-CPP into the tetracyclic diterpene ent-kaurene. nih.govmdpi.com
Research has shown that the genes for both CPS and KS have been isolated from S. rebaudiana. nih.gov While most plants have single copies of these genes expressed at low levels for GA synthesis, S. rebaudiana possesses a duplicated KS gene, and both CPS and KS genes are highly expressed in mature leaves. nih.gov This high level of expression is a key factor in shunting a significant portion of the metabolic flux towards steviol production rather than just GA biosynthesis. nih.gov
After its synthesis, ent-kaurene is transported to the endoplasmic reticulum, where a series of oxidative reactions are catalyzed by cytochrome P450 monooxygenases (CYPs), which are heme-containing enzymes. wikipedia.orgmdpi.com These enzymes are crucial for the final steps leading to steviol and represent the divergence point from the GA pathway.
ent-Kaurene Oxidase (KO): This CYP enzyme catalyzes the three-step oxidation of ent-kaurene at the C-19 position to form ent-kaurenoic acid. dergipark.org.trmdpi.com This intermediate is the last common substrate for both steviol and GA synthesis. mdpi.com
ent-Kaurenoic Acid 13-Hydroxylase (KAH): This is the key enzyme that directs the pathway specifically towards steviol biosynthesis. KAH hydroxylates ent-kaurenoic acid at the C-13 position to produce steviol (ent-13-hydroxykaur-16-en-19-oic acid). mdpi.comtamu.edu In the parallel GA pathway, ent-kaurenoic acid is hydroxylated at a different position by kaurenoic acid oxidase (KAO). dergipark.org.tr
The functional characterization of these CYPs, often through heterologous expression in hosts like yeast, has been fundamental to understanding and engineering the pathway. nih.govacs.org
Table 1: Key Enzymes in the Steviol Biosynthetic Pathway
| Enzyme Class | Enzyme Name | Abbreviation | Substrate | Product | Cellular Location |
|---|---|---|---|---|---|
| Diterpene Synthase | ent-Copalyl Diphosphate Synthase | CPS | Geranylgeranyl Diphosphate (GGDP) | ent-Copalyl Diphosphate (ent-CPP) | Plastid |
| Diterpene Synthase | ent-Kaurene Synthase | KS | ent-Copalyl Diphosphate (ent-CPP) | ent-Kaurene | Plastid |
| Cytochrome P450 | ent-Kaurene Oxidase | KO | ent-Kaurene | ent-Kaurenoic Acid | Endoplasmic Reticulum |
| Cytochrome P450 | ent-Kaurenoic Acid 13-Hydroxylase | KAH | ent-Kaurenoic Acid | Steviol | Endoplasmic Reticulum |
Diterpene Synthase Characterization
Application of Deuterated Precursors in Tracing Biosynthetic Intermediatesresearchgate.netmdpi.comrsc.org
The elucidation of complex biosynthetic pathways heavily relies on tracer studies, where isotopically labeled precursors are supplied to a biological system. Deuterium (B1214612) (D), a stable isotope of hydrogen, is frequently used for this purpose. nih.gov The incorporation of deuterium into intermediates and final products can be tracked using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ansto.gov.au
While specific studies detailing the use of "(+/-)-Isosteviol-d3" as a tracer are not prominent, the principle remains a cornerstone of metabolic research. Deuterated precursors for the steviol pathway would be synthesized chemically. ansto.gov.au For instance, deuterated GGDP or ent-kaurene could be introduced to plant tissues or engineered microbes. By analyzing the resulting metabolites, researchers can:
Confirm the sequence of biosynthetic steps.
Identify previously unknown intermediates.
Quantify metabolic flux through different branches of the pathway.
Investigate the stereochemistry of enzymatic reactions.
The synthesis of a compound like this compound would involve chemical deuteration techniques, such as exposing stevioside (B1681144) or isosteviol to heavy water (D₂O) under specific conditions, to create the labeled molecule for use as an analytical standard or in biotransformation studies. rsc.organsto.gov.au
Genetic and Molecular Approaches to Biosynthetic Pathway Engineering
Metabolic engineering aims to modify an organism's genetic and regulatory processes to increase the production of a target compound. researchgate.net For steviol glycosides, the goal is often to increase the yield of the most desirable sweeteners, such as Rebaudioside A or Rebaudioside M, while minimizing bitter-tasting ones like Stevioside. mdpi.com
Key molecular strategies include:
Gene Silencing/Knockout: Techniques like RNA interference (RNAi) or CRISPR/Cas9 can be used to down-regulate or eliminate the expression of enzymes in competing pathways, thereby redirecting metabolic flux towards steviol. dergipark.org.trfrontiersin.org
Transcription Factor Engineering: Identifying and manipulating transcription factors that regulate the genes of the steviol pathway can simultaneously control the expression of multiple pathway genes to enhance production. researchgate.net
Enzyme Modification: Protein engineering can be used to improve the catalytic efficiency, stability, or substrate specificity of biosynthetic enzymes. mdpi.com
These approaches have been applied both in the native Stevia plant and in microbial hosts. dergipark.org.trresearchgate.net
Comparative Biosynthetic Pathway Analysis Across Plant Species
The steviol biosynthetic pathway is a specialized branch of the widely conserved gibberellin (GA) pathway. researchgate.net Comparative analysis across different plant species provides insight into how this secondary metabolic pathway evolved.
While most plants primarily produce GAs, which are vital for growth and development, Stevia rebaudiana and a few other species in the Stevia genus have evolved to channel a large amount of ent-kaurenoic acid into steviol production. nih.govcdnsciencepub.com A key evolutionary event identified through comparative genomics is the duplication and altered expression of the ent-kaurene synthase (KS) gene in S. rebaudiana. nih.gov Unlike in other plants where KS expression is low and confined to growing tissues, in Stevia, it is highly expressed in mature leaves, the primary site of steviol glycoside accumulation. nih.govcdnsciencepub.com This spatial and temporal separation of high-level diterpene synthesis from primary GA metabolism likely prevents interference with normal plant growth while allowing for the massive accumulation of steviol glycosides as secondary metabolites. nih.gov
Isosteviol Biosynthesis in Heterologous Expression Systems
Heterologous expression, the process of expressing genes in a host organism that does not naturally have them, is a powerful tool for both studying biosynthetic pathways and for industrial production of valuable compounds. wikipedia.org The entire pathway to steviol and various steviol glycosides has been successfully reconstructed in microbial hosts, primarily the bacterium Escherichia coli and baker's yeast Saccharomyces cerevisiae. google.comsteviashantanu.com
This achievement involves introducing the genes for all the required plant enzymes:
Geranylgeranyl diphosphate synthase (GGDPS)
ent-Copalyl diphosphate synthase (CPS)
ent-Kaurene synthase (KS)
ent-Kaurene oxidase (KO)
ent-Kaurenoic acid 13-hydroxylase (KAH)
Cytochrome P450 Reductases (CPRs), which are essential partners for KO and KAH function. nih.gov
Various UDP-glycosyltransferases (UGTs) to convert steviol into different steviol glycosides. mdpi.com
Engineering these microbial "cell factories" allows for the production of steviol and its derivatives from simple feedstocks like glucose, bypassing the need for agricultural cultivation and extraction. mdpi.comresearchgate.net Research in this area focuses on optimizing enzyme performance, balancing metabolic flux, and increasing the supply of precursors to achieve industrially viable titers. nih.gov
Table 2: Examples of Heterologous Production of Steviol Pathway Compounds
| Host Organism | Expressed Enzymes | Product | Key Finding |
|---|---|---|---|
| Saccharomyces cerevisiae | CPS, KS, KO, KAH, CPRs | Steviol | Demonstrated full pathway reconstitution from glucose to the steviol precursor. nih.govacs.org |
| Escherichia coli | GGDPS, CPS, KS, KO, KAH, CPR | Steviol | Achieved 38.4 mg/L of steviol through 5'-UTR engineering and creation of a fusion protein. nih.gov |
| Saccharomyces cerevisiae | Full pathway including UGTs | Stevioside | Produced 1104.49 mg/L of stevioside in a fed-batch bioreactor. mdpi.com |
| Yarrowia lipolytica | Full pathway including UGTs | Rebaudioside M | Economic production of a "second-generation" sweetener via microbial fermentation. researchgate.net |
Preclinical Pharmacokinetic and Disposition Studies Employing Deuterated Isosteviol
In Vitro Permeability and Transport Studies in Cellular Models
In vitro permeability assays are crucial for predicting the oral absorption of a drug candidate. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is considered a gold standard for this purpose. medtechbcn.comevotec.com When cultured on semipermeable filters, these cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier, complete with tight junctions and active transport systems. frontiersin.org
In these assays, a compound like (+/-)-Isosteviol-d3 would be added to either the apical (lumen side) or basolateral (blood side) chamber of the culture system. The rate at which the compound transverses the monolayer is measured, yielding an apparent permeability coefficient (Papp). medtechbcn.comevotec.com A bidirectional assay, measuring transport in both directions (A→B and B→A), can also determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio (Papp(B-A)/Papp(A-B)) greater than two suggests active efflux. evotec.com
While specific Caco-2 permeability data for isosteviol (B191626) or its deuterated analog is not readily found, such a study would be essential to classify its potential for human oral absorption. The use of this compound as the analytical standard or test article would ensure precise quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS), distinguishing it from any potential interference. Given that isosteviol has an oral bioavailability of approximately 60% in rats, it is expected to have moderate to high permeability.
Table 1: Representative Classification of Compound Permeability Using Caco-2 Assays
| Papp (A→B) (x 10⁻⁶ cm/s) | Predicted Human Absorption | Example Compounds |
|---|---|---|
| < 1 | Low (0-20%) | Atenolol |
| 1 - 10 | Moderate (20-70%) | - |
| > 10 | High (70-100%) | Antipyrine |
This table illustrates the general classification of permeability based on Papp values obtained from Caco-2 monolayer assays. Isosteviol's classification would be determined by its experimental Papp value.
Ex Vivo Tissue Distribution Investigations (Non-Human)
Understanding where a drug distributes in the body is critical for assessing its potential efficacy and toxicity. Tissue distribution studies in preclinical species, such as rats, are performed to determine the extent of a compound's penetration into various organs and tissues. nih.gov
In a typical study design, this compound would be administered to animals (e.g., intravenously to bypass absorption variables), and at selected time points, various tissues (liver, kidney, heart, lung, brain, etc.) would be harvested. nih.govfrontiersin.org The concentration of the deuterated compound in each tissue would be quantified using a validated bioanalytical method like LC-MS/MS.
Studies on the non-deuterated parent, isosteviol, indicate that it distributes highest in the liver, which is consistent with it being the primary site of metabolism. nih.gov It does not appear to readily cross the blood-brain or blood-testes barriers. nih.gov Using this compound in these studies serves as a precise tracer, allowing for accurate quantification without interference from endogenous compounds. If deuteration successfully reduces metabolic clearance, studies with this compound might reveal altered distribution patterns, such as higher concentrations or longer residence times in tissues compared to the parent compound.
Table 2: Hypothetical Tissue Distribution Profile for Isosteviol in Rats Following IV Administration
| Tissue | Concentration (ng/g or ng/mL) | Tissue-to-Plasma Ratio |
|---|---|---|
| Plasma | [Value] | 1.0 |
| Liver | [Value] | >1 |
| Kidney | [Value] | ~1 |
| Heart | [Value] | ~1 |
| Lung | [Value] | ~1 |
| Brain | [Value] | <1 |
This table represents a potential distribution pattern for isosteviol based on known data. nih.gov Actual values for this compound would need to be determined experimentally.
Mechanistic Models for Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species
The study of ADME provides a comprehensive picture of a drug's journey through the body. Preclinical studies in species like rats are fundamental for understanding these processes before human trials. frontiersin.orgnih.gov For isosteviol, in vitro and in vivo studies in rats have established a clear metabolic profile. ox.ac.uknih.gov
Absorption : Following oral administration in rats, isosteviol is well-absorbed, with a bioavailability of approximately 60.4%. nih.gov
Distribution : Isosteviol shows low partitioning into erythrocytes and binds to plasma proteins. nih.gov
Metabolism : The primary route of metabolism is Phase II glucuronidation in the liver, forming an acyl-β-D-glucuronide. ox.ac.uknih.gov Phase I metabolism (hydroxylation) plays a very limited role. ox.ac.uk The in vitro half-life in human liver microsomes supplemented with the necessary cofactor (UDPGA) was found to be 24.9 minutes. ox.ac.uk
Excretion : The isosteviol-glucuronide conjugate is predominantly excreted into the bile, indicating significant enterohepatic recycling, which can contribute to a long residence time in the body despite a relatively short half-life in liver fractions. nih.gov
Table 3: Key Pharmacokinetic Parameters of Isosteviol in Male Sprague-Dawley Rats
| Parameter | Intravenous (4 mg/kg) | Oral (4 mg/kg) |
|---|---|---|
| T½ (Terminal Half-life) | 150.6 ± 50.5 min | 169.9 ± 30.5 min |
| CL (Total Clearance) | 1.25 ± 0.12 mL/min | - |
| Vss (Volume of Distribution) | 272.6 ± 95.9 mL | - |
| F (Oral Bioavailability) | - | 60.4 ± 15.5 % |
Data sourced from a study on non-deuterated isosteviol in rats. nih.gov It is hypothesized that this compound would exhibit a longer T½ and lower CL if deuteration attenuates metabolism.
Application of Deuterated Isosteviol in Microdosing and Tracer Studies (Preclinical)
Microdosing involves administering a sub-therapeutic dose of a drug (typically ≤100 µg) to characterize its pharmacokinetic profile in the early stages of development, minimizing risk to subjects. This approach is particularly powerful when the microdose is a radiolabeled or stable-isotope-labeled version of the drug, which can be detected with ultra-sensitive techniques like Accelerator Mass Spectrometry (AMS).
In a preclinical setting, this compound is an ideal candidate for tracer studies. A common study design, known as a "cassette" or co-administration study, could involve administering a pharmacological dose of non-deuterated isosteviol simultaneously with a microdose of this compound. By using LC-MS/MS to differentiate between the two isotopic forms, researchers can compare their pharmacokinetic profiles directly. This allows for the precise determination of the kinetic isotope effect in vivo.
Such a study would provide definitive data on whether deuteration improves the metabolic stability of isosteviol. If this compound shows a longer half-life and higher exposure compared to its non-deuterated counterpart administered at the same time, it would provide strong evidence to support its further development as a potentially improved therapeutic agent.
Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating Deuterated Analog Data
Physiologically based pharmacokinetic (PBPK) modeling is a computational method that simulates the ADME of a drug in the body. mdpi.comesmed.org These models are constructed using a combination of the drug's physicochemical properties (e.g., solubility, pKa), in vitro data (e.g., permeability, metabolic rates), and physiological data from the species of interest (e.g., organ volumes, blood flow rates). nih.gov
Data generated from studies with this compound would be invaluable for building and refining a PBPK model for isosteviol. Specifically:
In vitro metabolism data: The rate of glucuronidation of this compound in liver microsomes would be used as a direct input parameter for hepatic clearance. Comparing this to the rate for non-deuterated isosteviol would quantify the kinetic isotope effect.
In vivo PK data: The plasma concentration-time profiles from preclinical studies with this compound would be used to validate and optimize the model. The model would be adjusted until it can accurately simulate the observed absorption, distribution, and elimination of the deuterated compound.
Once validated, the PBPK model can be used to predict the pharmacokinetics of this compound in other species, including humans, and to simulate the effects of different dosing regimens or potential drug-drug interactions. ascpt.org This predictive power significantly enhances decision-making in drug development, helping to design more efficient and informative clinical trials.
Chemical Derivatization and Analog Synthesis Research Involving Isosteviol D3
Synthesis of Novel Deuterated Isosteviol (B191626) Derivatives for Structure-Activity Relationship (SAR) Studies
The strategic placement of deuterium (B1214612) at specific molecular positions can significantly influence a compound's metabolic stability and pharmacokinetic properties without altering its fundamental biological activity. This "deuterium switch" approach is a key strategy in drug discovery. nih.gov In the context of isosteviol, the synthesis of novel deuterated derivatives is a burgeoning area of research aimed at developing more potent and selective therapeutic agents.
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. mdpi.comnih.gov By systematically modifying the isosteviol backbone and observing the effects on its pharmacological properties, researchers can identify key functional groups and structural motifs essential for activity. mdpi.comnih.gov The synthesis of deuterated isosteviol derivatives allows for a nuanced exploration of these relationships, particularly concerning metabolic "soft spots" that are susceptible to enzymatic degradation. nih.gov
The chemical modification of isosteviol can lead to the creation of hundreds of new and potentially highly effective compounds. mdpi.com For instance, research has shown that introducing an α-methylenecyclopentanone group into the D-ring of isosteviol can result in significant anticancer activity. nih.gov Similarly, the synthesis of 1,3-aminoalcohol derivatives has been shown to enhance the antiproliferative effects of isosteviol. mdpi.comnih.govnih.gov The creation of these derivatives often involves stereoselective synthesis to ensure the desired three-dimensional arrangement of atoms, which is critical for biological activity. nih.govresearchgate.net
Below is a table summarizing various isosteviol derivatives and their reported biological activities, which informs the rationale for synthesizing their deuterated analogs for SAR studies.
| Derivative Class | Modification Site(s) | Reported Biological Activity | Key Findings |
| Amino Alcohols | D-ring | Anticancer mdpi.comnih.gov | N-benzyl substitution on the amino function enhances antiproliferative activity. mdpi.com |
| Thiourea Derivatives | D-ring | Anticancer mdpi.comscienceopen.com | p-Nitrophenyl-substituted derivative showed strong cytotoxic activity. mdpi.com |
| Fused Heterocycles | D-ring | Anticancer, Antibacterial mdpi.com | Pyrazoline and pyrazole-fused derivatives exhibit potent cytotoxicity. mdpi.com |
| C-19 Amides | C-19 carboxyl group | Anticancer mdpi.comnih.gov | Conjugation with rhodamine B or rhodamine 101 through a piperazinyl spacer showed significant cytotoxicity. mdpi.com |
| C-16 Modified | C-16 keto group | Anticancer mdpi.comnih.gov | A derivative with a modified C-16 oxime showed strong inhibitory activity against HCT116 colon cancer cells. mdpi.comnih.gov |
This table is for illustrative purposes and highlights general findings from research on non-deuterated isosteviol derivatives. The synthesis of deuterated versions of these promising compounds is a logical next step for in-depth SAR studies.
Use of (+/-)-Isosteviol-d3 as a Precursor for Radiolabeled Analog Synthesis
Radiolabeling, the incorporation of a radioactive isotope into a molecule, is an indispensable technique in drug development and biomedical research. nih.gov Radiolabeled compounds serve as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of drugs in vitro and in vivo. inchem.org While direct radiolabeling of a drug candidate is common, the use of a deuterated precursor like this compound can offer advantages in certain analytical contexts, particularly in mass spectrometry-based detection methods where the mass shift from deuterium can aid in distinguishing the labeled compound from its endogenous or non-labeled counterparts.
Although direct evidence of this compound being used as a precursor for radiolabeled analogs is not extensively documented in publicly available literature, the principles of radiolabeling are well-established. For example, studies have been conducted on the glucosylation of steviol (B1681142) using [14C]glucose to trace the biosynthesis of steviol glycosides. core.ac.uk Similarly, 131I-labeled stevioside (B1681144) has been used to investigate its metabolism and excretion, although the large size of the iodine atom was noted as a potential limitation affecting its biological behavior. inchem.org
The synthesis of radiolabeled isosteviol analogs would likely follow established bioconjugation or synthetic chemistry protocols, where a radioactive isotope such as Carbon-14 (¹⁴C), Tritium (³H), or a positron-emitter like Fluorine-18 (¹⁸F) is incorporated into the isosteviol scaffold. The use of a deuterated starting material could be particularly useful in dual-labeling experiments or in metabolic studies where mass spectrometry is the primary analytical tool.
Methodologies for Conjugation and Prodrug Development Research with Deuterated Isosteviol
The development of prodrugs—inactive or less active precursors that are metabolically converted to the active drug in the body—is a widely used strategy to overcome poor drug properties such as low solubility, poor permeability, or rapid metabolism. medcraveonline.comif-pan.krakow.pl Conjugation of a drug to another molecule, such as a polymer or a targeting ligand, can also enhance its therapeutic index. medcraveonline.comnih.gov Research into the conjugation and prodrug development of isosteviol has yielded promising results, and the use of deuterated isosteviol in this context could offer metabolic advantages. nih.govnih.gov
The incorporation of deuterium can slow down metabolic processes at the site of deuteration, a phenomenon known as the kinetic isotope effect. gabarx.com This can lead to improved pharmacokinetic profiles, such as increased half-life and bioavailability. nih.govnih.gov Therefore, developing a prodrug from this compound could combine the benefits of the prodrug strategy with the metabolic stability conferred by deuteration.
Several methodologies are employed for creating isosteviol conjugates and prodrugs:
Ester and Amide Linkages: The carboxylic acid group at the C-19 position of isosteviol is a common site for modification. mdpi.comnih.gov It can be converted into esters or amides by coupling with various alcohols or amines. mdpi.commedcraveonline.com These linkages can be designed to be cleaved by esterases or other enzymes in the body, releasing the active isosteviol. if-pan.krakow.pl
Click Chemistry: This set of powerful, reliable, and selective reactions is ideal for bioconjugation. For example, isosteviol has been functionalized with alkyne groups and then conjugated to azide-containing molecules via the copper-catalyzed azide-alkyne cycloaddition to form triazoles. scienceopen.comresearchgate.net This method has been used to create isosteviol conjugates with potential anticancer activity. scienceopen.comresearchgate.net
Conjugation to Carrier Molecules: To improve properties like solubility or to target specific tissues, isosteviol can be conjugated to larger molecules. This has been explored with the anti-tuberculosis drug dimephosphon, where the resulting conjugate showed increased tuberculostatic activity. nih.gov Another approach involves creating conjugates with two isosteviol moieties joined by a linker, which has also shown promising anti-tuberculosis activity. nih.gov
The development of a deuterated isosteviol prodrug would follow these established synthetic routes. For example, the C-19 carboxylic acid of this compound could be esterified with a promoiety designed to improve oral absorption. The deuteration would aim to protect the isosteviol core from rapid metabolism, potentially leading to a more effective therapeutic agent.
Stereochemical Implications in Derivatization of Deuterated Isosteviol
The biological activity of chiral molecules like isosteviol is often highly dependent on their stereochemistry—the three-dimensional arrangement of their atoms. dntb.gov.ua Isosteviol possesses a rigid tetracyclic structure with multiple chiral centers, meaning that even subtle changes in its 3D shape can have profound effects on its interaction with biological targets. nih.govdntb.gov.ua When performing chemical derivatizations on this compound, it is critical to consider and control the stereochemical outcomes of the reactions.
Stereoselective synthesis, which favors the formation of one stereoisomer over others, is a cornerstone of modern medicinal chemistry. researchgate.net In the context of isosteviol, many synthetic transformations are designed to be stereoselective to produce a single, biologically active isomer. nih.govresearchgate.net For example, the synthesis of 1,3-aminoalcohol derivatives from isosteviol has been achieved with high stereoselectivity. nih.gov
The introduction of deuterium in this compound does not change the inherent chirality of the molecule, but it can influence the stereochemical course of subsequent reactions. The slightly larger size and different vibrational frequency of the C-D bond compared to the C-H bond can, in some cases, affect the transition state energies of a reaction, potentially altering the ratio of stereoisomeric products.
Furthermore, the analysis of stereochemistry in deuterated compounds can be complex. While standard techniques like X-ray crystallography and NMR spectroscopy are used to determine the stereochemistry of isosteviol derivatives, mass spectrometry has also been shown to be a useful tool for distinguishing between deuterated diastereomers. researchgate.netnih.gov
Key considerations for the stereochemistry in the derivatization of deuterated isosteviol include:
Control of Reaction Conditions: Temperature, solvent, and catalyst choice can all influence the stereochemical outcome of a reaction.
Chiral Auxiliaries and Catalysts: The use of chiral reagents can guide the formation of a specific stereoisomer.
Stereochemical Integrity: Ensuring that the existing chiral centers of the isosteviol core remain unchanged during derivatization is crucial.
Analytical Characterization: Thorough analysis is required to confirm the stereochemistry of the final products.
The unique and rigid stereochemistry of the isosteviol framework makes it an attractive building block in organic synthesis, but it also presents challenges that require careful planning and execution of synthetic strategies. mdpi.comdntb.gov.ua
Emerging Research Applications and Future Directions for Deuterated Isosteviol
Integration of (+/-)-Isosteviol-d3 in Multi-Omics Research (Metabolomics, Fluxomics)
The fields of metabolomics and fluxomics, which seek to quantify the full complement of metabolites and metabolic fluxes within a biological system, rely heavily on high-precision analytical techniques. nih.govresearchgate.net The incorporation of stable isotope tracers is a powerful tool for elucidating pathways, quantifying metabolic flux, and assessing reaction thermodynamics. nih.gov
In metabolomics studies, particularly those investigating the metabolic fate of isosteviol (B191626), this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based analyses. nih.gov All steviol (B1681142) glycosides share a common metabolic fate, undergoing hydrolysis by gut microbiota to steviol, which is then absorbed and metabolized. nih.gov Isosteviol itself is metabolized primarily via glucuronidation in the liver. nih.gov Using this compound allows for precise quantification of isosteviol and its metabolites, such as isosteviol glucuronide, in complex biological matrices like plasma, urine, and fecal homogenates. nih.govnih.gov This corrects for variations in sample extraction and ionization efficiency, a common challenge in metabolomics. waters.com
Fluxomics, a more dynamic approach, measures the rates of metabolic pathways. kaust.edu.sa While often employing 13C-labeled substrates, deuterated tracers like this compound can provide complementary information. researchgate.net For instance, in studies examining the biotransformation of isosteviol or its impact on cellular metabolism, this compound can be used to accurately trace the flow of the isosteviol backbone through various metabolic reactions, providing a clearer picture of pathway dynamics and enzyme kinetics. nih.gov Deuterated water (²H₂O) has been successfully used as a substrate-agnostic tracer to probe the reversibility of central carbon metabolism, a principle that highlights the potential utility of specifically labeled compounds like this compound for more targeted investigations. nih.gov
Table 1: Potential Applications of this compound in Multi-Omics
| Omics Field | Application of this compound | Expected Outcome | Relevant Analytical Technique |
| Metabolomics | Internal standard for quantification of isosteviol and its metabolites. nih.gov | Accurate determination of metabolite concentrations in biological samples. | LC-MS/MS, UPLC-Q-TOF/MS |
| Fluxomics | Tracer to monitor the metabolic fate and biotransformation rates of isosteviol. nih.gov | Elucidation of metabolic pathway dynamics and enzyme kinetics related to isosteviol. | ¹³C and/or ²H Metabolic Flux Analysis (MFA) |
| Pharmacometabolomics | Tool to study the influence of isosteviol on endogenous metabolic pathways. | Identification of metabolic biomarkers of isosteviol's biological activity. | LC-MS/MS, GC-MS |
Advanced Analytical Techniques for Trace Analysis of Isosteviol and its Metabolites
The accurate detection of trace amounts of isosteviol and its metabolites in complex matrices such as food products, biological fluids, and environmental samples is crucial for regulatory compliance, pharmacokinetic studies, and safety assessments. nih.goveuropa.eu Advanced analytical techniques, particularly ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), are the methods of choice due to their high sensitivity and selectivity. lcms.czmerieuxnutrisciences.com
The use of a stable isotope-labeled internal standard, such as this compound, is paramount in these analyses. researchgate.netlgcstandards.com It compensates for matrix effects—ion suppression or enhancement—that can significantly impact quantitative accuracy. waters.com Because the deuterated standard co-elutes with the native analyte and has nearly identical physicochemical properties, it experiences the same losses during sample preparation and the same variations in ionization, ensuring a more reliable measurement. texilajournal.com This approach, known as stable isotope dilution analysis (SIDA), is considered the gold standard for quantification. nih.gov
For example, a HILIC-MS/MS method was developed for the quantification of various steviol glycosides using deuterated 16,17-dihydrosteviol glycosides as internal standards, demonstrating the power of this approach. nih.gov Similarly, this compound would enable the development of robust and validated methods for isosteviol with low limits of quantification (LOQ), essential for tracking its presence at parts-per-billion (ppb) levels.
Table 2: Comparison of Analytical Parameters with and without Deuterated Internal Standard
| Parameter | Analysis without IS / with Structural Analogue IS | Analysis with this compound (SIDA) |
| Accuracy | Prone to variability due to matrix effects and differential recovery. | High, as it corrects for matrix effects and sample preparation losses. clearsynth.com |
| Precision | Lower, with higher coefficient of variation (CV%). | High, with low CV% due to effective normalization. texilajournal.com |
| Robustness | Less robust across different matrices (e.g., plasma vs. urine vs. food). merieuxnutrisciences.com | Highly robust, providing consistent results across diverse and complex sample types. lcms.cz |
| Limit of Quantification (LOQ) | May be higher due to analytical noise and interference. | Can be lower, as the signal-to-noise ratio is improved. |
Development of Automated and High-Throughput Methodologies Utilizing Deuterated Standards
The demand for rapid screening in drug discovery, food analysis, and environmental monitoring necessitates the development of automated and high-throughput screening (HTS) methodologies. researchgate.netnih.gov These systems often involve robotic sample preparation and rapid analysis, frequently using LC-MS/MS platforms capable of analyzing hundreds or thousands of samples per day. lcms.czevosep.com
In this context, this compound is a critical component for ensuring data quality and reliability. In automated workflows, where sample preparation might be simplified (e.g., "dilute-and-shoot" methods), the potential for matrix effects is significant. nih.gov The inclusion of a deuterated internal standard from the very first step of the process allows for robust correction of any variability introduced by the automated handling or by the complex sample matrix itself. nih.govnih.gov
Systems like the Agilent RapidFire High-Throughput MS System, which can analyze a sample in seconds, benefit immensely from the use of stable isotope-labeled standards. lcms.cz These standards ensure that the high speed of analysis does not come at the cost of quantitative accuracy. chromatographytoday.com By incorporating this compound into HTS assays for isosteviol-related compounds, researchers can confidently screen large libraries of natural product extracts or potential drug candidates, accelerating the pace of discovery. rsc.org
Theoretical and Computational Chemistry Approaches for Deuterated Isosteviol
Computational chemistry provides powerful tools to predict and understand the properties of molecules, complementing experimental data. researchgate.net For deuterated compounds, theoretical approaches can elucidate the effects of isotopic substitution on molecular structure, vibrational frequencies, and energetics. ajchem-a.comrsc.org
Using quantum chemical methods like Density Functional Theory (DFT), researchers can model this compound and compare its properties to the non-deuterated form. Key areas of investigation include:
Vibrational Analysis: Calculating the infrared (IR) and Raman spectra can predict shifts in vibrational frequencies upon deuteration. C-D bonds have lower vibrational frequencies than C-H bonds, which can be precisely calculated and compared with experimental spectroscopic data to confirm the position of the deuterium (B1214612) labels. ajchem-a.com
Zero-Point Energy (ZPE): Deuterated compounds have a lower ZPE compared to their hydrogenated counterparts. rsc.org This difference can be calculated and used to understand the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond are slower than those involving a C-H bond. This has implications for studying reaction mechanisms involving isosteviol.
NMR Spectroscopy: Computational models can predict ¹H and ¹³C NMR chemical shifts. For this compound, these calculations can help in assigning complex spectra and confirming the structure of the synthesized standard. researchgate.net
Recent computational work has explored isosteviol derivatives for various therapeutic targets, and similar in silico methods could be applied to its deuterated forms to support and guide experimental work. researchgate.netnih.gov
Potential for Deuterated Isosteviol in Environmental Fate Studies of Natural Products
Understanding the environmental fate of natural products and their derivatives is essential for assessing their ecological impact. Isotope tracers are invaluable tools for tracking the transport, transformation, and persistence of compounds in complex environmental systems like soil and water. nih.gov
This compound can serve as a powerful tracer for studying the environmental journey of isosteviol. When released into a microcosm (e.g., a soil or water sample) spiked with non-labeled isosteviol, the deuterated analogue allows for unambiguous detection and quantification against the natural background. mdpi.com This is crucial because isosteviol is a natural product, and distinguishing the experimental compound from pre-existing or confounding substances would otherwise be impossible.
Key research questions that can be addressed using this compound include:
Biodegradation Rates: Determining the half-life of isosteviol in different environmental compartments by monitoring the disappearance of the deuterated signal over time.
Metabolite Identification: Identifying degradation products by tracking the appearance of new mass signals that retain the deuterium label.
Sorption and Transport: Quantifying the extent to which isosteviol binds to soil particles or leaches into groundwater.
The use of stable isotopes like deuterium is considered environmentally friendly for such tracer studies, especially when compared to radioactive isotopes. mdpi.com
Novel Research Paradigms and Unexplored Areas for Deuterated Isosteviol Investigation
Beyond its role as an internal standard, the unique properties of this compound open doors to novel research avenues.
Kinetic Isotope Effect (KIE) Studies: The KIE can be exploited to probe the rate-limiting steps of enzymatic reactions involved in isosteviol metabolism. By comparing the metabolic rate of isosteviol with that of a specifically deuterated analogue, researchers can determine if C-H bond cleavage at the deuterated position is a key step in the reaction mechanism. This provides fundamental insights into enzyme function.
Metabolic Shuttling and Compartmentation: In complex cellular systems, tracing the movement of metabolites between different organelles is challenging. High-resolution imaging mass spectrometry, combined with the use of this compound, could potentially visualize the subcellular localization and trafficking of isosteviol, shedding light on its mode of action.
Supramolecular Chemistry: Isosteviol has been used as a molecular template in supramolecular chemistry. beilstein-journals.org The altered vibrational properties of this compound could be used as a probe in spectroscopic studies (e.g., Raman or IR) to investigate host-guest interactions and the assembly of complex molecular architectures.
Chiral Recognition Studies: The racemic nature of (+/-)-isosteviol presents an interesting challenge. A deuterated standard could be instrumental in developing and validating advanced chiral separation methods (e.g., chiral SFC-MS/MS) to study the differential metabolism and biological activity of the individual enantiomers.
The continued synthesis and availability of high-purity this compound will undoubtedly catalyze new and innovative research, pushing the boundaries of our understanding of this intriguing natural product derivative.
Q & A
Q. What are the recommended analytical methods for characterizing (+/-)-Isosteviol-d3, and how do they ensure structural verification?
this compound, a deuterated analog of isosteviol, requires robust analytical techniques for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., - and -NMR) is critical for identifying deuterium incorporation and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic purity, distinguishing the deuterated compound from non-deuterated analogs. Chromatographic methods (HPLC or LC-MS) with validated reference standards (e.g., Rebaudioside A or Steviolbioside) ensure purity ≥99% . For reproducibility, experimental protocols must detail solvent systems, column specifications, and calibration curves .
Q. How can researchers synthesize this compound with high isotopic purity, and what are common pitfalls in deuteration?
Synthesis typically involves acid-catalyzed hydrolysis of steviol glycosides (e.g., Stevioside) followed by deuterium exchange in deuterated solvents (e.g., DO or CDOD). Key challenges include minimizing proton back-exchange and ensuring regioselective deuteration. Researchers should monitor reaction progress via LC-MS and optimize pH/temperature to avoid racemization. Post-synthesis purification via preparative HPLC with deuterated solvent-resistant columns is essential .
Q. What quality control criteria are critical for this compound as an internal standard in quantitative assays?
Batch-to-batch consistency requires verification of:
- Isotopic purity (≥98% d3 incorporation via HRMS).
- Chemical purity (HPLC ≥99%, validated against certified reference materials).
- Stability under storage conditions (e.g., -20°C in inert atmospheres). Cross-validation with non-deuterated isosteviol ensures no interference in mass spectrometry workflows .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data for this compound in different biological models be resolved?
Discrepancies in absorption or metabolism (e.g., hepatic vs. renal clearance) may arise from model-specific factors (e.g., enzyme expression or membrane transporters). To address this:
- Use isotope tracing in dual-labeled (d3 + ) studies to differentiate parent compound from metabolites.
- Apply compartmental pharmacokinetic modeling to account for tissue-specific distribution.
- Validate findings across in vitro (hepatocytes), ex vivo (perfused organs), and in vivo models .
Q. What experimental designs are optimal for studying the metabolic stability of this compound under varying physiological conditions?
- pH-dependent stability assays : Incubate the compound in simulated gastric (pH 1.2–3) and intestinal (pH 6.8–7.4) fluids, analyzing degradation products via LC-MS/MS.
- Enzymatic resistance studies : Expose to cytochrome P450 isoforms (e.g., CYP3A4) or UDP-glucuronosyltransferases (UGTs) to identify metabolic pathways.
- Longitudinal stability testing : Monitor deuterium retention in accelerated aging conditions (40°C/75% RH) to predict shelf life .
Q. How can researchers address contradictory results in this compound’s receptor-binding affinity assays?
Inconsistent binding data (e.g., GPCR vs. nuclear receptors) may stem from assay variability. Mitigation strategies include:
- Standardizing buffer conditions (ionic strength, cofactors) to mimic physiological environments.
- Using label-free techniques (SPR, ITC) to measure binding kinetics without fluorescent/radioactive tags.
- Performing orthogonal validation with CRISPR-edited cell lines lacking target receptors .
Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in multi-omics studies?
- Multivariate analysis (PCA, PLS-DA) to identify correlated omics features (e.g., metabolomic and transcriptomic changes).
- Dose-response modeling (Hill equation, EC calculation) with bootstrapping to estimate confidence intervals.
- False discovery rate (FDR) correction for high-throughput datasets to minimize Type I errors .
Methodological Resources
- Data Presentation : Use tables to compare isotopic purity across synthesis batches (e.g., %d3 vs. residual protons) and figures to illustrate metabolic pathways .
- Reproducibility : Document solvent deuterium content, instrument calibration logs, and raw spectral data in supplementary materials .
- Ethical Compliance : For in vivo studies, adhere to protocols for deuterated compound disposal and isotopic waste management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
